molecular formula C4H12O3Si4 B14318621 CID 19966608

CID 19966608

Katalognummer: B14318621
Molekulargewicht: 220.48 g/mol
InChI-Schlüssel: MWNCYKISKHAKIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5,7-Tetramethyltetrasiloxane is a cyclic organosilicon compound with the molecular formula C4H16O4Si4. It is a member of the siloxane family, which consists of silicon-oxygen bonds. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.

Vorbereitungsmethoden

1,3,5,7-Tetramethyltetrasiloxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl compounds in the presence of a platinum catalyst. The reaction conditions typically include a temperature of around 90°C and a catalyst concentration of 8 ppm . Industrial production methods often involve similar hydrosilylation reactions, but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,3,5,7-Tetramethyltetrasiloxane undergoes various chemical reactions, including:

    Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon products.

    Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

    Reduction: It can act as a reducing agent, particularly in the presence of organometallic catalysts.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different siloxane derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,5,7-Tetramethyltetrasiloxane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.

    Biology: The compound is used in the development of biocompatible materials and drug delivery systems. Its stability and low toxicity make it suitable for biomedical applications.

    Medicine: It is explored for use in medical devices and implants due to its biocompatibility and mechanical properties.

    Industry: 1,3,5,7-Tetramethyltetrasiloxane is used in the production of silicone resins, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 1,3,5,7-tetramethyltetrasiloxane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bonds in the compound are polarized, leading to the formation of hydridic hydrogen. This makes it a milder reducing agent compared to other metal-based hydrides. The compound can form hybrid inorganic-organic polymers with dienes, which are suitable for various applications, including circuit board resins .

Vergleich Mit ähnlichen Verbindungen

1,3,5,7-Tetramethyltetrasiloxane can be compared with other similar compounds, such as:

1,3,5,7-Tetramethyltetrasiloxane stands out due to its unique combination of stability, reactivity, and versatility in forming various organosilicon compounds and polymers.

Eigenschaften

Molekularformel

C4H12O3Si4

Molekulargewicht

220.48 g/mol

InChI

InChI=1S/C4H12O3Si4/c1-8-5-10(3)7-11(4)6-9-2/h1-4H3

InChI-Schlüssel

MWNCYKISKHAKIN-UHFFFAOYSA-N

Kanonische SMILES

C[Si]O[Si](C)O[Si](C)O[Si]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.